molecular formula C19H25N3O4S B2660397 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide CAS No. 1207055-50-2

1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide

Cat. No.: B2660397
CAS No.: 1207055-50-2
M. Wt: 391.49
InChI Key: KFGZUZMQVKHXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is a synthetic piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and a carboxamide linker connecting the piperidine core to a quinolin-8-yloxy-substituted propyl chain.

Properties

IUPAC Name

1-methylsulfonyl-N-(3-quinolin-8-yloxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-27(24,25)22-12-8-16(9-13-22)19(23)21-11-4-14-26-17-7-2-5-15-6-3-10-20-18(15)17/h2-3,5-7,10,16H,4,8-9,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGZUZMQVKHXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group on the piperidine ring.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonylation reaction, typically using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring and methylsulfonyl group may also contribute to its biological activity by enhancing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide to four classes of piperidine derivatives, emphasizing structural motifs, synthetic efficiency, and biological activity.

Spiro[piperidine-4,2'-quinoline] Derivatives ()

Key Compounds: 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (e.g., 3a-l)

  • Structural Differences: Spiro architecture fuses piperidine and quinoline, unlike the linear propyl-quinoline linkage in the target compound. Acyl groups (e.g., benzyl) replace the methylsulfonyl and carboxamide functionalities.
  • Synthesis : High yields (>80%) via acylation of spiro-piperidine precursors.
  • Activity: No specific biological data reported, but GC-MS and IR confirm structural integrity .

Piperidine-4-carboxamide Derivatives Targeting Pain Receptors ()

Key Compound : MCC24 (N-(3-(4-(4-Carbamoylbenzyl)piperidin-1-yl)propyl)-N-(3-chloro-4-methylphenyl)-...piperidine-4-carboxamide)

  • Structural Similarities: Shares the piperidine-4-carboxamide core and propyl linker. Substituted aromatic groups (chlorophenyl vs. quinolin-8-yloxy) modulate receptor specificity.
  • Synthesis : 87% yield as a pale brown foam; confirmed by HRMS.
  • Activity : Targets mu opioid/chemokine receptors for inflammatory and neuropathic pain .

Piperidine-4-carboxamide Derivatives as SARS-CoV-2 Inhibitors ()

Key Compounds : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and analogs

  • Structural Differences: Naphthalene or fluorobenzyl groups replace the quinolin-8-yloxy moiety. Lack of methylsulfonyl substitution on piperidine.
  • Activity : Reported "acceptable" inhibition of SARS-CoV-2, likely via protease binding .

Methylsulfonyl-Substituted Piperidines ()

Key Compounds : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol, 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine

  • Structural Differences: Methylsulfonyl groups are attached to phenyl rings rather than directly to piperidine. Lack carboxamide linkers or quinoline substituents.
  • Synthesis: Patented processes focus on sulfonylation and alkylation steps. No biological data provided .

Data Table: Comparative Analysis of Key Compounds

Compound Class/Name Key Structural Features Synthesis Yield Biological Activity Reference
Target Compound Piperidine-4-carboxamide, methylsulfonyl, quinolin-8-yloxy Not reported Hypothesized receptor modulation
Spiro[piperidine-4,2'-quinoline] (3a-l) Spiro core, acyl groups >80% Undisclosed
MCC24 Piperidine-4-carboxamide, chlorophenyl 87% Mu opioid/chemokine receptor inhibition
SARS-CoV-2 Inhibitors () Piperidine-4-carboxamide, naphthalene/fluorobenzyl Not reported SARS-CoV-2 protease inhibition
Methylsulfonyl-piperidines () Phenyl-methylsulfonyl, alkyl chains Patented Undisclosed

Key Findings and Implications

Structural Flexibility: The target compound’s methylsulfonyl group and quinoline-propyl chain distinguish it from analogs with spiro cores, naphthalene, or phenyl-sulfonyl motifs.

Synthetic Efficiency : High yields (>80%) are achievable for piperidine-carboxamide derivatives, though the target compound’s synthesis pathway remains undocumented.

Biological Potential: Analogs like MCC24 demonstrate that piperidine-carboxamide scaffolds are viable for CNS targets, while naphthalene/quinoline groups may enhance antiviral or anti-inflammatory effects .

Biological Activity

1-(Methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with a methylsulfonyl group and a quinoline moiety, which is known for its diverse biological activities. While specific research on this compound is limited, its structural components suggest potential pharmacological properties, particularly due to the quinoline structure.

The exact mechanism of action for this compound remains largely unexplored due to the lack of dedicated studies. However, compounds with similar structures have been associated with various biological activities, including:

  • Antimicrobial properties : Quinoline derivatives are often studied for their effectiveness against bacterial and fungal infections.
  • Anticancer activity : Certain quinoline compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuropharmacological effects : Piperidine derivatives are frequently evaluated for their potential in modulating neurotransmitter systems.

Structural Features and Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives. The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamideStructureLacks methylsulfonyl group; may have different biological activity.
1-(methylsulfonyl)-N-(3-(pyridin-2-yloxy)propyl)piperidine-4-carboxamideStructureSimilar sulfonamide structure but with a pyridine instead of quinoline; potential differences in pharmacodynamics.
4-methyl-N-(3-(quinolin-8-yloxy)propyl)piperidineStructureMethylated at the nitrogen; may alter receptor binding profiles.

These compounds highlight the unique characteristics of this compound while showcasing the diversity within this chemical class.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on similar piperidine derivatives provides insight into potential applications:

  • T-type Calcium Channel Blockers : A study on piperidine derivatives demonstrated their ability to inhibit T-type calcium channels, suggesting that modifications in the structure can lead to significant pharmacological effects. For instance, certain derivatives were effective in reducing blood pressure in spontaneously hypertensive rats without causing reflex tachycardia .
  • Renin Inhibition : Other studies have focused on piperidine compounds as renin inhibitors, indicating their potential role in cardiovascular therapeutics .
  • Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties, particularly against resistant strains of bacteria and fungi. This suggests that the quinoline moiety in our compound could confer similar benefits.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-(methylsulfonyl)-N-(3-(quinolin-8-yloxy)propyl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the quinoline-8-yloxypropylamine with a piperidine-4-carboxamide precursor. Critical steps include:

  • Amide Coupling : Use of coupling agents like HBTU/HOBt in DMF to activate the carboxylic acid moiety (e.g., piperidine-4-carboxylic acid derivatives) .
  • Sulfonylation : Reaction with methylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the methylsulfonyl group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is essential to isolate the product, with yields often ranging from 37% to 87% depending on reaction optimization .
    • Key Challenges : Low yields due to steric hindrance at the piperidine nitrogen, competing side reactions during sulfonylation, and hygroscopic intermediates requiring anhydrous conditions .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming connectivity, particularly the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂) and quinoline protons (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z [M+H]⁺ observed vs. calculated) validates molecular weight and fragmentation patterns .
  • XRPD/TGA-DSC : For crystalline derivatives, X-ray powder diffraction and thermal analysis confirm polymorphic stability and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use validated in vitro models (e.g., kinase inhibition assays for cancer targets) with positive controls (e.g., staurosporine for kinase inhibition) to minimize variability .
  • Dose-Response Curves : Compare IC₅₀ values across studies, ensuring consistent compound purity (>95% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in cell cultures) .
  • Meta-Analysis : Cross-reference data from structurally similar quinoline derivatives (e.g., 1-(3-cyanoquinolin-4-yl) analogs) to identify trends in substituent effects on activity .

Q. What experimental design considerations are critical for assessing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the sulfonamide or quinoline ether) .
  • Oxidative Stress Testing : Use hydrogen peroxide (0.3% v/v) to simulate oxidative environments; monitor via LC-MS for sulfoxide/sulfone byproducts .
  • Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light exposure .

Q. How can structure-activity relationship (SAR) studies be optimized for quinoline-piperidine hybrids?

  • Methodological Answer :

  • Scaffold Modification : Systematically vary substituents on the quinoline (e.g., 8-oxy vs. 4-cyano groups) and piperidine (e.g., N-methylsulfonyl vs. N-acetyl) to assess impact on target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like protein tyrosine kinases, focusing on hydrophobic pockets accommodating the quinoline ring .
  • In Vivo Correlation : Pair in vitro potency data with pharmacokinetic studies (e.g., logP, plasma protein binding) to prioritize analogs with balanced solubility and bioavailability .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (argon/nitrogen) to suppress side reactions .
  • Bioactivity : Combine in silico screening with high-throughput assays to accelerate lead optimization .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) and share raw spectral data via open-access platforms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.